[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine
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Overview
Description
[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine is a heterocyclic compound that features both thiophene and oxazole rings
Mechanism of Action
Target of Action
Related compounds such as oxadiazoles and thiophene derivatives have been associated with a wide range of targets, includingLeukotriene A-4 hydrolase (LTA4H) , which plays a crucial role in the biosynthesis of the proinflammatory mediator leukotriene B4 .
Mode of Action
For instance, oxadiazoles have been utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Biochemical Pathways
Related compounds such as oxadiazoles have been associated with various biochemical pathways, including those involved in anticancer, vasodilator, anticonvulsant, and antidiabetic activities .
Pharmacokinetics
Related compounds have been reported to have favorable pharmacokinetic properties .
Result of Action
Related compounds have been associated with a wide range of biological activities, including anticancer, vasodilator, anticonvulsant, and antidiabetic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine typically involves the formation of the oxazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the Paal-Knorr synthesis can be employed to form the oxazole ring by reacting 1,4-dicarbonyl compounds with ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be utilized to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanol: Similar structure but with a hydroxyl group instead of an amine.
[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methyl chloride: Contains a chloride group instead of an amine.
[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methyl acetate: Features an acetate group in place of the amine.
Uniqueness
The uniqueness of [2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine lies in its specific combination of thiophene and oxazole rings with a methanamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(2-thiophen-2-yl-1,3-oxazol-4-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c9-4-6-5-11-8(10-6)7-2-1-3-12-7/h1-3,5H,4,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSLMYPGDAPEJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=CO2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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